molecular formula C6H12FNO B12844609 Cis-(3S,4R)-3-fluoroazepan-4-ol

Cis-(3S,4R)-3-fluoroazepan-4-ol

Cat. No.: B12844609
M. Wt: 133.16 g/mol
InChI Key: UXYBTCLTUJNXKX-NTSWFWBYSA-N
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Description

Cis-(3S,4R)-3-fluoroazepan-4-ol is a chiral compound with a seven-membered ring structure containing a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-(3S,4R)-3-fluoroazepan-4-ol typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which involves the use of lipase-mediated resolution protocols. Starting from commercially available diallylamine, the synthesis proceeds through ring-closing metathesis and subsequent SN2 displacement reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Cis-(3S,4R)-3-fluoroazepan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted azepanes.

Scientific Research Applications

Cis-(3S,4R)-3-fluoroazepan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-(3S,4R)-3-fluoroazepan-4-ol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-(3S,4R)-3-fluoroazepan-4-ol is unique due to its specific combination of a fluorine atom and a hydroxyl group in a seven-membered ring structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3S,4R)-3-fluoroazepan-4-ol

InChI

InChI=1S/C6H12FNO/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4H2/t5-,6+/m0/s1

InChI Key

UXYBTCLTUJNXKX-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H]([C@H](CNC1)F)O

Canonical SMILES

C1CC(C(CNC1)F)O

Origin of Product

United States

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